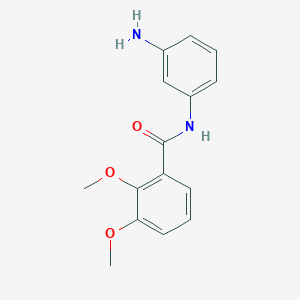

N-(3-aminophenyl)-2,3-dimethoxybenzamide

Descripción

Propiedades

Fórmula molecular |

C15H16N2O3 |

|---|---|

Peso molecular |

272.3 g/mol |

Nombre IUPAC |

N-(3-aminophenyl)-2,3-dimethoxybenzamide |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-8-4-7-12(14(13)20-2)15(18)17-11-6-3-5-10(16)9-11/h3-9H,16H2,1-2H3,(H,17,18) |

Clave InChI |

QPPOONTUIGHLHW-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)N |

SMILES canónico |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Comparison

The following table highlights key structural differences and similarities between N-(3-aminophenyl)-2,3-dimethoxybenzamide and related benzamide derivatives:

Key Observations :

- In contrast, [18F]fallypride’s fluoropropyl group increases lipophilicity and receptor affinity for dopamine D2/D3 receptors .

- Amino Group Utility: The 3-aminophenyl group in the target compound contrasts with the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is optimized for metal-catalyzed reactions .

Pharmacological and Functional Properties

- Receptor Binding: [18F]fallypride exhibits nanomolar affinity (Ki ≈ 0.03 nM) for D2/D3 receptors due to its fluoropropyl and pyrrolidinyl groups, making it a potent PET tracer .

- Catalytic Applications: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate structure facilitates C–H activation in catalysis, whereas the 3-aminophenyl group in the target compound may enable alternative reaction pathways .

Métodos De Preparación

Reaction Overview

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate 2,3-dimethoxybenzoic acid, followed by nucleophilic attack from 3-aminophenylamine (Figure 1).

Procedure

-

Activation : 2,3-Dimethoxybenzoic acid (1.0 eq) is dissolved in anhydrous DMF. EDCI (1.2 eq) and HOBt (1.1 eq) are added at 0°C under nitrogen.

-

Coupling : 3-Aminophenylamine (1.1 eq) and triethylamine (2.0 eq) are introduced. The mixture is stirred at room temperature for 8–12 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1).

Key Data

Advantages

-

High reproducibility and compatibility with acid-sensitive functional groups.

-

Avoids harsh conditions (e.g., high temperatures or strong acids).

Limitations

-

Requires anhydrous conditions and inert atmosphere.

-

HOBt may pose safety concerns due to explosive potential.

Benzotriazole Intermediate Approach

Reaction Overview

This method utilizes N-acylbenzotriazole intermediates, which are stable and easily prepared from carboxylic acids. The intermediate reacts efficiently with 3-aminophenylamine under mild conditions (Figure 2).

Procedure

-

Intermediate Synthesis : 2,3-Dimethoxybenzoic acid (1.0 eq) is treated with benzotriazole (1.1 eq) and DCC (1.2 eq) in dichloromethane (DCM) overnight.

-

Amide Formation : The N-acylbenzotriazole intermediate is isolated and reacted with 3-aminophenylamine (1.2 eq) in DCM at 0°C for 2 hours.

-

Workup : The product is filtered, washed with NaHCO₃, and recrystallized from ethanol.

Key Data

Advantages

-

High yields due to superior leaving-group ability of benzotriazole.

-

No need for coupling agents during the amidation step.

Limitations

-

Requires synthesis and isolation of the intermediate.

-

DCC is moisture-sensitive and generates DCU byproduct.

Acid Chloride Method

Reaction Overview

2,3-Dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3-aminophenylamine (Figure 3).

Procedure

-

Chlorination : 2,3-Dimethoxybenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) for 3 hours. Excess SOCl₂ is removed under vacuum.

-

Amidation : The acid chloride is dissolved in THF and added dropwise to 3-aminophenylamine (1.1 eq) with pyridine (2.0 eq) at 0°C.

-

Workup : The mixture is stirred for 2 hours, filtered, and purified via recrystallization (ethanol/water).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Reaction Time | 3 hours (chlorination) + 2 hours (amidation) | |

| Solvent | THF | |

| Temperature | Reflux (chlorination), 0°C (amidation) |

Advantages

-

Cost-effective and scalable for industrial applications.

-

No coupling agents required.

Limitations

-

Low yields due to side reactions (e.g., hydrolysis of acid chloride).

-

Requires handling of corrosive SOCl₂.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| EDCI/HOBt | 78–82 | ≥95 | Mild conditions, high reproducibility | Moisture-sensitive reagents |

| Benzotriazole | 89–93 | ≥97 | High yields, stable intermediates | Multi-step synthesis |

| Acid Chloride | 65–70 | ≥90 | Scalability, low cost | Corrosive reagents, moderate yields |

Optimization Strategies

-

Solvent Selection : DMF enhances solubility in EDCI/HOBt method, while DCM minimizes side reactions in benzotriazole approach.

-

Temperature Control : Lower temperatures (0°C) reduce epimerization in acid chloride method.

-

Catalytic Additives : DMAP (4-dimethylaminopyridine) improves acylation efficiency in EDCI/HOBt couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.